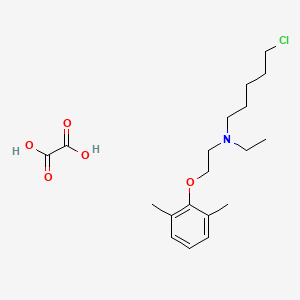
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is a chemical compound with the molecular formula C19H30ClNO5. It is known for its unique structure, which includes a pentylamine backbone, a chloro substituent, and an oxalate group.
Méthodes De Préparation
The synthesis of 1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves several steps. The synthetic route typically starts with the preparation of the pentylamine backbone, followed by the introduction of the chloro substituent and the xylyloxyethyl group. The final step involves the formation of the oxalate salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Analyse Des Réactions Chimiques
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate can be compared with other similar compounds, such as:
5-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethyl-1-pentanamine ethanedioate: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Other pentylamine derivatives: These compounds share the pentylamine backbone but differ in their substituents and functional groups, resulting in unique properties and uses.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
42054-99-9 |
|---|---|
Formule moléculaire |
C19H30ClNO5 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H28ClNO.C2H2O4/c1-4-19(12-7-5-6-11-18)13-14-20-17-15(2)9-8-10-16(17)3;3-1(4)2(5)6/h8-10H,4-7,11-14H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
YLAFDCGNUWUPTH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCCl)CCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


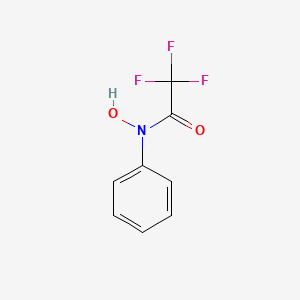
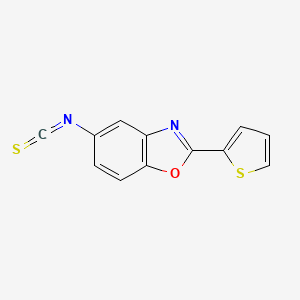
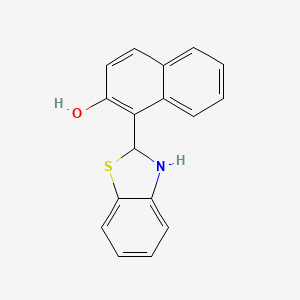
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
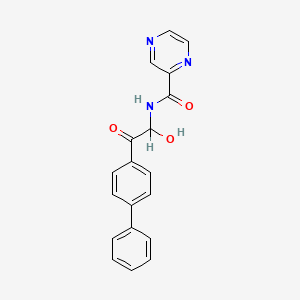
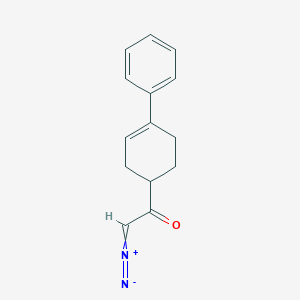
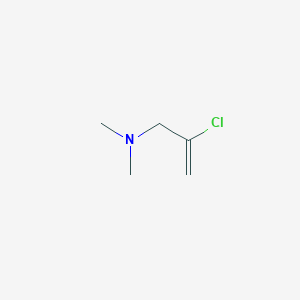
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
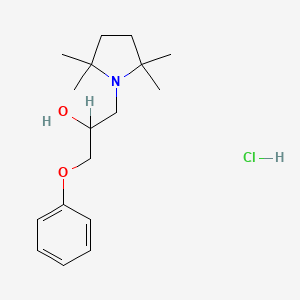
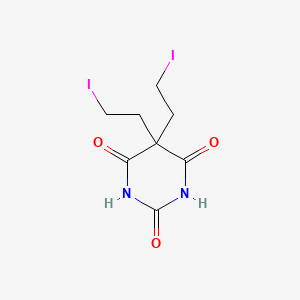
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
